molecular formula C4H9NO2 B157991 Isopropyl carbamate CAS No. 1746-77-6

Isopropyl carbamate

Cat. No. B157991
CAS RN: 1746-77-6
M. Wt: 103.12 g/mol
InChI Key: OVPLZYJGTGDFNB-UHFFFAOYSA-N
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Description

Isopropyl carbamate is a carbamate ester . Carbamates are chemically similar to, but more reactive than amides. Like amides, they form polymers such as polyurethane resins .


Synthesis Analysis

Carbamate synthesis by carbamoylation is a common method for the preparation of carbamates . A variety of methods have been developed for the synthesis of carbamates, including the use of carbonylimidazolide in water with a nucleophile . Another method involves the thermal decomposition of carbamates .


Molecular Structure Analysis

The molecular formula of Isopropyl carbamate is C4H9NO2 . The average mass is 103.12 . More detailed structural information can be found in the references .


Chemical Reactions Analysis

Carbamates, including Isopropyl carbamate, are chemically similar to, but more reactive than amides . They are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides .


Physical And Chemical Properties Analysis

Isopropyl carbamate is insoluble in water . Its specific gravity is 1.18 at 86°F . More detailed physical and chemical properties can be found in the references .

Scientific Research Applications

1. Isocyanate Synthesis

  • Application Summary: Isopropyl carbamate is used in the synthesis of isocyanates through thermal decomposition . Isocyanates are valuable intermediates in the fine organic synthesis of pesticides and other biologically active substances .
  • Methods of Application: The process involves the thermal decomposition of carbamates of various structures . A mathematical model of the reactor for the thermal decomposition of carbamates was developed using the COMSOL Multiphysics software .
  • Results: The calculation results corresponded to the experimental ones, suggesting that the model can be used in the design of equipment for isocyanate synthesis .

2. Herbicidal Efficacy

  • Application Summary: Isopropyl N Phenyl Carbamate has been used as a herbicide .
  • Methods of Application: The material is applied to the soil in herbicidal treatments .
  • Results: Specific conditions are essential to maximize the effectiveness of this chemical .

3. Medicine

  • Application Summary: Carbamates have been used in medicine for myasthenia gravis, an autoimmune disease which affects the postsynaptic element of the neuromuscular junction .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results: The specific results or outcomes are not mentioned in the source .

4. Synthesis of Urea

  • Application Summary: Carbamates, including Isopropyl carbamate, can be used in the synthesis of urea .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results: The specific results or outcomes are not mentioned in the source .

5. Polyurethane Plastics

  • Application Summary: Carbamates are an important family of plastics, the polyurethanes .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results: The specific results or outcomes are not mentioned in the source .

6. Protecting Groups for Amines

  • Application Summary: Carbamates, including Isopropyl carbamate, are useful protecting groups for amines .
  • Methods of Application: They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .
  • Results: The specific results or outcomes are not mentioned in the source .

7. Separation Techniques

  • Application Summary: Isopropyl carbamate can be used in separation techniques .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results: The specific results or outcomes are not mentioned in the source .

8. Carbamate Insecticides

  • Application Summary: Carbamates, including Isopropyl carbamate, can be used as insecticides .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results: The specific results or outcomes are not mentioned in the source .

9. Preservatives and Cosmetics

  • Application Summary: Carbamates are used in preservatives and cosmetics .
  • Methods of Application: The specific methods of application are not mentioned in the source .
  • Results: The specific results or outcomes are not mentioned in the source .

Safety And Hazards

Inhalation of Isopropyl carbamate may be harmful. Contact may cause burns to skin and eyes. Inhalation of dust may have a damaging effect on the lungs . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid dust formation, and do not breathe dust .

properties

IUPAC Name

propan-2-yl carbamate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9NO2/c1-3(2)7-4(5)6/h3H,1-2H3,(H2,5,6)
Source PubChem
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InChI Key

OVPLZYJGTGDFNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
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DSSTOX Substance ID

DTXSID9051795
Record name Isopropyl carbamate
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Molecular Weight

103.12 g/mol
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Physical Description

Solid; [HSDB]
Record name Isopropyl carbamate
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Boiling Point

183 °C
Record name ISOPROPYL CARBAMATE
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Solubility

Very soluble in water, alcohol, and ether.
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Density

0.9951 AT 66 °C
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Vapor Pressure

0.16 [mmHg]
Record name Isopropyl carbamate
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Product Name

Isopropyl carbamate

Color/Form

NEEDLES

CAS RN

1746-77-6
Record name Propan-2-yl carbamate
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Record name ISOPROPYL CARBAMATE
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Record name Carbamic acid, 1-methylethyl ester
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Melting Point

93 °C
Record name ISOPROPYL CARBAMATE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
601
Citations
P Sun, DW Armstrong - Journal of Chromatography A, 2010 - Elsevier
… Crystal structure of CF6 and modeling structure of the isopropyl carbamate-CF6 (IP-CF6). (A… view); (D) modeling structure of isopropyl carbamate-CF6. For all structures, hydrogens are …
Number of citations: 121 www.sciencedirect.com
A Aranyi, I Ilisz, Z Pataj, I Szatmári, F Fülöp… - Chirality, 2011 - Wiley Online Library
… ‐(α‐aminoarylmethyl)‐1‐naphthol analogs, and 2‐(1‐amino‐2‐methylpropyl)‐1‐naphthol) was performed on a newly developed chiral stationary phase containing isopropyl carbamate…
Number of citations: 15 onlinelibrary.wiley.com
L Weinstein - The Journal of Immunology, 1947 - journals.aai.org
… Isopropyl carbamate appeared to have approximately the same degree of bacteriostatic … of the carbamates was shown by the fact that isopropyl carbamate, in which the chain is forked, …
Number of citations: 5 journals.aai.org
HM Curry, JP Mason - Journal of the American Chemical Society, 1951 - ACS Publications
… When addition was complete the stirring was continued for a few minutes and the ethyl N-isopropylcarbamate was … of ethyl N-nitro-N-isopropylcarbamate was …
Number of citations: 41 pubs.acs.org
TH Huang, YS Chen, BY Yu - Process Safety and Environmental Protection, 2023 - Elsevier
… it by adding ammonia to the reaction section enables the conversion of IPP and DIPC into valuable and separable by-products, namely 2-picolinamide (2-PA) and isopropyl carbamate (…
Number of citations: 0 www.sciencedirect.com
CD Larsen - Journal of the National Cancer Institute: JNCI., 1947 - books.google.com
… ISOPROPYL CARBAMATE Synthesis was achieved by reaction of isopropyl chlorocarbonate with ammonia. The isolated product was crystallized from a mixture of ethyl ether and …
Number of citations: 62 books.google.com
M Cheng, MK Conner, Y Alarie - Cancer Research, 1981 - AACR
… cells of hepatectomized mice and in bone marrow and alveolar macrophage cells of intact BD2F, mice produced by ip ethyl carbamate, ethyl /V-hydroxycarbamate, isopropyl carbamate, …
Number of citations: 31 aacrjournals.org
T Nomura - Cancer Research, 1975 - AACR
Urethan, a potent teratogenic and carcinogenic agent in experimental animals, has been used in Japan for the past 25 years as a cosolvent of water-insoluble analgesic and sedative …
Number of citations: 64 aacrjournals.org
HM Curry - 1950 - open.bu.edu
… , ethyl N-nitro-N-isopropyl carbamate was studied in the presence of various oxidizing agents… Ethyl N-nitro-N-isopropyl carbamate is also oxidized to water soluble gaseous products if it …
Number of citations: 2 open.bu.edu
TP Malik, K Jitender, AK Bhatia… - Haryana Journal of …, 2008 - cabdirect.org
Including untreated control, the potato treated with CIPC on potato varieties Kufri Bahar, Kufri Badshah and Kufri Anand CIPC applied at the rate of 1 gm and 2 gm/kg and stored at …
Number of citations: 1 www.cabdirect.org

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